molecular formula C18H19FN4O3S B2891560 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034385-60-7

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2891560
CAS No.: 2034385-60-7
M. Wt: 390.43
InChI Key: RMZHEWPJVICWKR-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe pyrazole and pyridine rings are then incorporated through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .

Scientific Research Applications

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, identified by its CAS number 2320468-28-6, is a complex organic compound that has garnered attention for its potential therapeutic applications. The compound is classified as a benzenesulfonamide, which is known for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4O3SC_{18}H_{19}FN_{4}O_{3}S, with a molecular weight of 390.4 g/mol. The structure features several functional groups: an ethoxy group, a fluoro group, and a pyridine moiety linked to a pyrazole, contributing to its unique properties.

The biological activity of this compound primarily involves its role as a kinase inhibitor . It selectively inhibits various kinases, which play critical roles in cellular signaling pathways associated with cancer and other diseases. Notably, it has shown inhibitory activity against:

  • BRAF(V600E) : A common mutation in melanoma and other cancers.
  • EGFR : Epidermal growth factor receptor, implicated in various cancers.

This compound's selectivity and potency make it a candidate for further development in targeted cancer therapies .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have demonstrated that pyrazole derivatives can inhibit key oncogenic pathways by targeting BRAF and EGFR effectively . The specific compound under discussion has been noted for its potential in inhibiting tumor cell growth through these mechanisms.

Anti-inflammatory and Antibacterial Effects

In addition to antitumor properties, pyrazole derivatives are recognized for their anti-inflammatory and antibacterial activities. These compounds have been shown to inhibit pro-inflammatory cytokines and possess moderate antibacterial efficacy against various pathogens .

Case Studies

StudyFindings
Umesha et al. (2009)Demonstrated that pyrazole derivatives exhibit significant antitumor activity against BRAF(V600E) with IC50 values in the low nanomolar range.
MDPI Review (2020)Highlighted the role of pyrazole derivatives in inhibiting key kinases involved in cancer progression, suggesting their potential as therapeutic agents .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-3-26-18-5-4-15(9-16(18)19)27(24,25)22-11-13-8-14(12-20-10-13)17-6-7-21-23(17)2/h4-10,12,22H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZHEWPJVICWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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